

coordination chemistry comparison selenium oxyfluorides

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Compound Focus: Selenium oxyfluoride

CAS No.: 7783-43-9

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Comparative Properties of Selenium Oxyfluorides

The table below summarizes key structural and thermochemical properties of common selenium(IV) oxyfluoride anions, which are central to their coordination behavior.

Anion	Coordination Number (CN) of Se	Molecular Geometry	Key Thermochemical Data (Bond Dissociation Energies - BDEs)	Fluoride Affinity (kcal/mol)
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| **SeF₅⁻** | 6 [1] | Undistorted (ideal C_{4v}) in isolated monomer; can be distorted in crystal structures [1] | **Adiabatic Se-F BDE:** 27 kcal/mol (SeF₅⁻) [2] **Diabatic Se-F BDE:** 88 kcal/mol (SeF₅⁻) [2] | 80.7 (for SeF₆) [2] | | **SeOF₃⁻** | 4 [1] | Derived from oxotrifluoro-chalcogenite structure [1] | **Adiabatic Se-F BDE (in SeOF_n):** 20-88 kcal/mol [2] **Adiabatic Se-O BDE (in SeOF_n):** 23-107 kcal/mol [2] | Information not specified in search results | | **SeO₂F⁻** | Information not specified in search results | Information not specified in search results | **Adiabatic Se-F BDE (in SeO₂F_n):** 20-88 kcal/mol [2] **Adiabatic Se-O BDE (in SeO₂F_n):** 23-107 kcal/mol [2] | Information not specified in search results |

> **Note on BDEs:** The **adiabatic BDEs** are required for thermochemical calculations (e.g., reaction enthalpies), while the higher **diabatic BDEs** are more relevant for considering bond strength and kinetic

stability, as they represent the energy required to break a bond without allowing the molecular geometry to relax [2].

Experimental Synthesis and Characterization

Here are detailed methodologies for the synthesis and analysis of these compounds, as cited in the literature.

Synthesis of [PNP][SeF₅] and [PNP][SeOF₃]

- **Principle:** This protocol involves the synthesis of the pentafluoridoselenate(IV) anion ([SeF₅]⁻) and its subsequent controlled hydrolysis to form the trifluoridooxidosenate(IV) anion ([SeOF₃]⁻) [1].
- **Materials:**
 - **Precursors:** Selenium tetrafluoride (SeF₄), silver fluoride (AgF), [PNP]Cl (where PNP⁺ = bis(triphenylphosphoranylidene)ammonium cation) [1].
 - **Solvent:** Dichloromethane (CH₂Cl₂) [1].
 - **Equipment:** Inert atmosphere (dry argon) glovebox or Schlenk line; flame-dried glassware or PFA (perfluoroalkoxy copolymer) vessels due to the extreme sensitivity of the fluorides to glass [1].
- **Procedure:**
 - **Synthesis of [PNP][SeF₅]:** React SeF₄ with one equivalent of AgF to form Ag[SeF₅]. Subsequently, react this with an equimolar amount of [PNP]Cl. Insoluble AgCl precipitates, leaving [PNP][SeF₅] in solution [1].
 - **Synthesis of [PNP][SeOF₃]:** Single crystals of [PNP][SeOF₃]·CH₂Cl₂ are obtained by the controlled hydrolysis of [PNP][SeF₅] in CH₂Cl₂ solution with trace amounts of water [1].
- **Characterization:**
 - **X-ray Crystallography:** Used to determine the crystal structure of the isolated, undistorted SeF₅⁻ anion and the SeOF₃⁻ anion [1].
 - **NMR Spectroscopy:** Multinuclear NMR (e.g., ¹⁹F, ⁷⁷Se) is performed, often using specialized PFA tubes to handle the reactive fluorides [1].

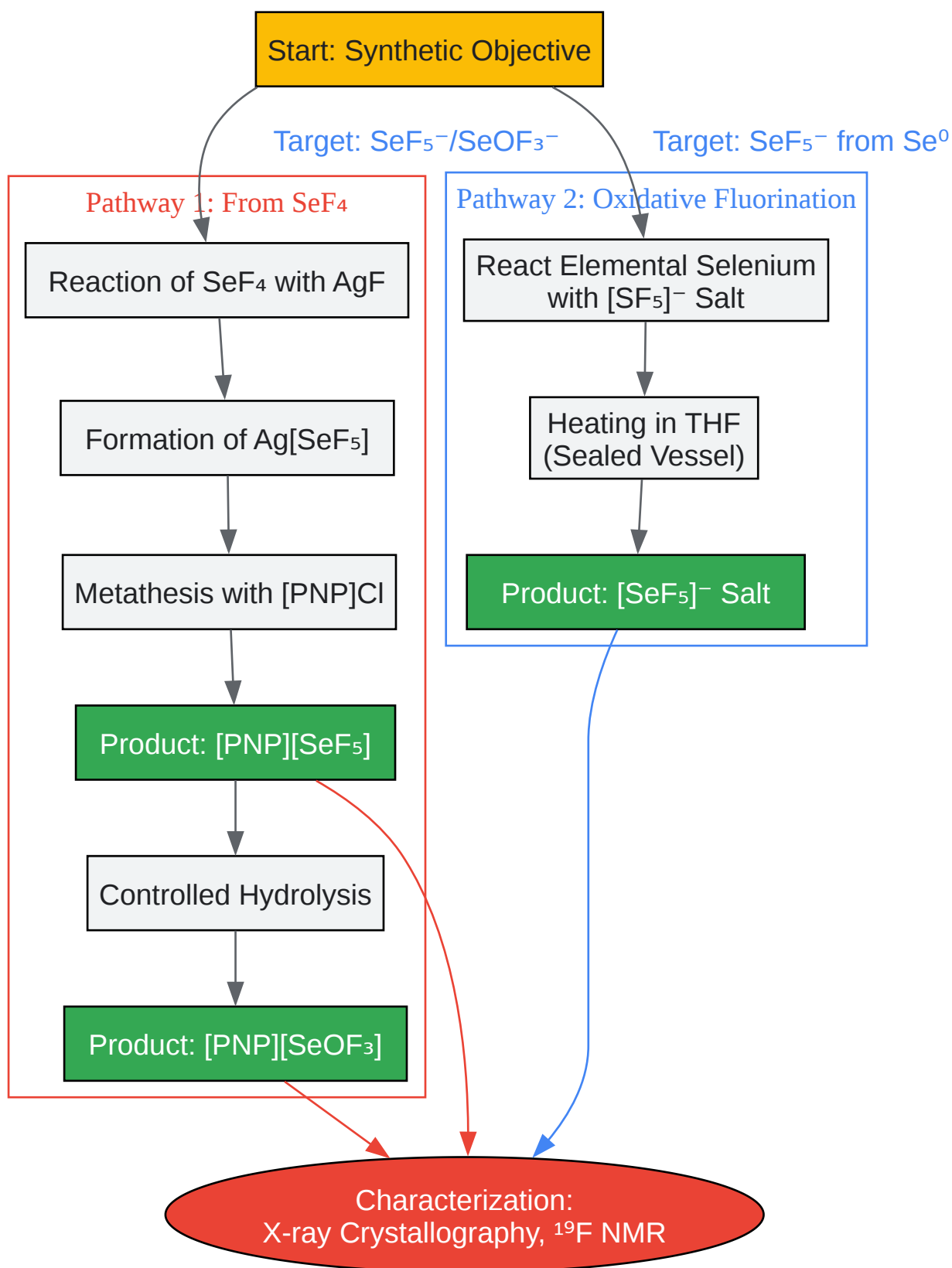
Oxidative Fluorination Using an SF₅⁻ Reagent

- **Principle:** This modern method uses a thermally stable salt of the pentafluoridosulfate(1-) anion (SF₅⁻) as an oxidative fluorination reagent to generate SeF₅⁻ and TeF₅⁻ directly from the elemental chalcogens [3].
- **Materials:**

- **Reagent:** $[\text{FP}(\text{Nsi}^t\text{Bu})_3]^+[\text{SF}_5]^-$ (a thermally stable SF_5^- salt) [3].
- **Precursors:** Elemental selenium (gray) or tellurium [3].
- **Solvent:** Tetrahydrofuran (THF) [3].
- **Procedure:**
 - Heat a THF suspension of the SF_5^- salt and elemental selenium in a sealed glass vessel for three days [3].
 - The reaction proceeds with complete fluorine transfer, forming the SeF_5^- anion and elemental sulfur as a side product [3].
- **Characterization:**
 - **^{19}F NMR Spectroscopy:** The formation of SeF_5^- is confirmed by its characteristic AX_4 spin system signals (a pentet and a doublet) at 55.1 ppm and 17.4 ppm, with a coupling constant of $^2J_{\text{F-F}} = 29.6$ Hz [3].

Selenium Oxyfluoride **Synthesis Workflow**

The diagram below outlines the two primary synthetic pathways for **selenium oxyfluoride** anions.



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Relevance in Drug Development and Research

While direct references to **selenium oxyfluorides** in approved drugs are not found in the search results, their relevance to the pharmaceutical field stems from several key areas:

- **Role of Fluorine in Medicinal Chemistry:** The introduction of fluorine or fluorinated functional groups into organic molecules is a cornerstone of modern drug design. These groups can improve metabolic stability, enhance membrane permeability, and modulate lipophilicity and bioavailability [3]. **Selenium oxyfluorides**, as a source of such fluorinated moieties, are therefore of high interest.
- **Novel Fluorinated Building Blocks:** Research is actively exploring **selenium oxyfluorides** as attractive building blocks for synthetic chemistry due to their steric bulk and strong electron-withdrawing properties. For instance, derivatization of analogous tellurium compounds has been shown to provide "access to a new class of fluorinated building blocks" for organic molecules [3].
- **Advanced Analytical Techniques:** The characterization of these compounds and their potential interactions relies on sophisticated methods like **X-ray crystallography** and **multinuclear NMR spectroscopy** (especially ^{19}F and ^{77}Se) [1] [3]. These are the same techniques used in drug development for elucidating the structure of new chemical entities and studying ligand-target interactions.

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References

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To cite this document: Smolecule. [coordination chemistry comparison selenium oxyfluorides].

Smolecule, [2026]. [Online PDF]. Available at:

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